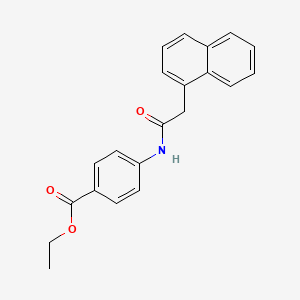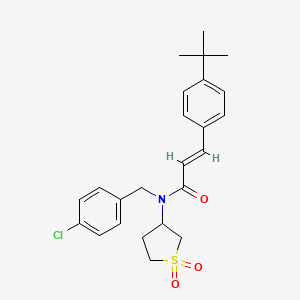
Ethyl 4-(2-naphthylacetylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-naphthylacetylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the esterification process, which involves the reaction of an acid with an alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-naphthylacetylamino)benzoate typically involves the esterification of 4-(2-naphthylacetylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method allows for the optimization of reaction time and sequences, resulting in high conversion and selectivity. Continuous-flow systems are advantageous for large-scale production as they offer better control over reaction conditions and reduce the risk of side reactions.
化学反応の分析
Types of Reactions
Ethyl 4-(2-naphthylacetylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-(2-naphthylacetylamino)benzoic acid and ethanol.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to the corresponding alcohol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 4-(2-naphthylacetylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Ethyl 4-(2-naphthylacetylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 4-(2-naphthylacetylamino)benzoate involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
類似化合物との比較
Ethyl 4-(2-naphthylacetylamino)benzoate can be compared with other similar compounds such as benzocaine, tetracaine, and pramocaine. These compounds also belong to the ester class and are used as local anesthetics. this compound is unique due to its specific molecular structure, which may confer different pharmacological properties and potency.
List of Similar Compounds
- Benzocaine
- Tetracaine
- Pramocaine
- Procaine
- Butamben
This compound stands out due to its unique naphthylacetylamino group, which may offer distinct advantages in terms of efficacy and safety in its applications.
特性
分子式 |
C21H19NO3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
ethyl 4-[(2-naphthalen-1-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO3/c1-2-25-21(24)16-10-12-18(13-11-16)22-20(23)14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,2,14H2,1H3,(H,22,23) |
InChIキー |
OXPITJDYUFCZRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B15098016.png)
![1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyc lohexane]-9-yl)-4-methoxybenzene](/img/structure/B15098018.png)
![4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B15098019.png)

![4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15098042.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide](/img/structure/B15098048.png)
![5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B15098056.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)aceta mide](/img/structure/B15098071.png)

![3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15098075.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide](/img/structure/B15098080.png)
![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15098083.png)

